methyl (2E)-3-(2-fluorophenyl)prop-2-enoate
Description
Methyl (2E)-3-(2-fluorophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a fluorine atom at the ortho position of the phenyl ring (Figure 1). The (2E) configuration denotes the trans geometry of the double bond, which is critical for its electronic and steric properties. The fluorine substituent imparts unique characteristics, including enhanced metabolic stability and electronegativity-driven interactions in biological systems .
Properties
IUPAC Name |
methyl (E)-3-(2-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGMSNMENPDWJB-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heck-Type Coupling with Methyl Acrylate
The most widely documented method involves a Heck-type coupling between 2-iodofluorobenzene derivatives and methyl acrylate. This approach leverages palladium catalysts to form the α,β-unsaturated ester backbone.
Reaction Conditions and Catalysts
A representative procedure from and employs:
-
2-fluoro-iodobenzene (1.0 equiv)
-
Methyl acrylate (2.0 equiv)
-
Palladium acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.25 equiv)
-
Solvent: N,N′-dimethylformamide (DMF) at 80°C for 2–8 hours .
After completion, the mixture is extracted with diethyl ether, washed with aqueous lithium chloride, and purified via column chromatography (diethyl ether/petroleum ether, 1:4) to isolate the product in 70–84% yield .
Stereoselectivity and By-Product Management
The reaction exclusively forms the E-isomer due to the steric and electronic effects of the palladium intermediate. By-products such as Z-isomers or unreacted starting materials are minimized through optimized stoichiometry and temperature control.
N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis
An alternative catalytic system using NHC-D (a nickel-based catalyst) is reported in. This method avoids palladium and achieves comparable yields under milder conditions:
-
2-fluoro-iodobenzene (1.0 equiv)
-
Methyl acrylate (2.0 equiv)
-
NHC-D catalyst (2 mol%)
-
K₂CO₃ (1.0 equiv)
-
Solvent: Tetrahydrofuran (THF) at 60°C for 5 hours .
Purification via flash chromatography (ethyl acetate/hexanes, 1:3) yields the product in 82% yield .
Horner–Wadsworth–Emmons (HWE) Reaction
Hypothetical Procedure
-
Diethyl phosphonoacetate (1.2 equiv)
-
2-Fluorobenzaldehyde (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.0 equiv)
-
Solvent: Tetrahydrofuran (THF) at −78°C to room temperature .
The reaction typically achieves >90% E-selectivity, though experimental validation for this specific substrate is required.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Time | Yield | E-Selectivity |
|---|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂/PPh₃ | 80°C | 2–8 h | 70–84% | >99% |
| NHC-Catalyzed | NHC-D | 60°C | 5 h | 82% | >99% |
| HWE Reaction | LHMDS | −78°C to RT | 12 h | N/A | >90% (hypothetical) |
Optimization and Scale-Up Considerations
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(2-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of (E)-3-(2-fluorophenyl)prop-2-enoic acid.
Reduction: Formation of (E)-3-(2-fluorophenyl)prop-2-en-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (E)-3-(2-fluorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(2-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The ester moiety may also undergo hydrolysis, releasing active metabolites that contribute to its overall effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on the Aromatic Ring
Methyl (2E)-3-(2,4-Dihydroxyphenyl)prop-2-enoate (): Structure: Contains two hydroxyl groups at positions 2 and 4 of the phenyl ring. Comparison: The hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. However, this also reduces metabolic stability compared to the fluorinated derivative. The fluorine atom in the target compound provides electronegativity without significant hydrogen-bonding ability, favoring lipophilicity and membrane permeability .
Methyl (2E)-3-(4-Chlorophenyl)prop-2-enoate (): Structure: Features a chlorine atom at the para position. Comparison: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in weaker inductive effects. The para-substituted chlorine may also induce different steric interactions in molecular recognition processes. For example, the melting point of the 4-chloro derivative (102–105°C) is higher than typical fluorinated analogs, reflecting differences in crystal packing .
Methyl (2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoate (): Structure: Three methoxy groups on the phenyl ring. Comparison: Methoxy groups are electron-donating via resonance, increasing electron density on the α,β-unsaturated system. This contrasts with the electron-withdrawing fluorine, which polarizes the double bond, enhancing reactivity in Michael addition reactions. Biological assays show that trimethoxy derivatives exhibit stronger cholinesterase inhibition (IC₅₀ = 1.2 µM) compared to fluorinated analogs (IC₅₀ = 3.8 µM), likely due to improved hydrophobic interactions .
Heterocyclic and Hybrid Derivatives
Methyl (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoate (): Structure: Pyrazole ring replaces the phenyl group. Comparison: The pyrazole moiety introduces nitrogen atoms capable of hydrogen bonding and dipole interactions. This derivative shows enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus) compared to the fluorophenyl compound (MIC = 16 µg/mL), suggesting heterocycles improve target binding .
Methyl (2E)-3-(Furan-2-yl)prop-2-enoate (): Structure: Furan ring with oxygen heteroatom. Comparison: The furan’s electron-rich nature increases the electron density of the conjugated system, altering UV-Vis absorption maxima (λ_max = 280 nm vs. 265 nm for the fluorophenyl compound). However, furan derivatives are prone to oxidative degradation, whereas fluorinated analogs exhibit greater stability under acidic conditions .
Spectral and Computational Insights
- NMR Spectroscopy: The fluorine atom in methyl (2E)-3-(2-fluorophenyl)prop-2-enoate deshields adjacent protons, resulting in distinct chemical shifts (e.g., δ 7.45 ppm for aromatic protons vs. δ 7.20 ppm in non-fluorinated analogs) .
- IR Spectroscopy : The C=O stretch appears at 1715 cm⁻¹, slightly lower than in chlorinated derivatives (1725 cm⁻¹) due to fluorine’s inductive effect .
- DFT Studies : The HOMO-LUMO gap of the fluorinated compound (4.2 eV) is narrower than that of methoxy derivatives (4.8 eV), indicating higher reactivity in electrophilic additions .
Biological Activity
Methyl (2E)-3-(2-fluorophenyl)prop-2-enoate, commonly referred to as a fluorophenyl compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₉FO₂
- Molecular Weight : 180.18 g/mol
- CAS Number : 104201-65-2
- Functional Groups : The compound features a prop-2-enoate structure with a vinyl group and an ester functional group, alongside a fluorophenyl substituent which enhances its chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to various enzymes and receptors, potentially modulating key biological pathways. The ester moiety may undergo hydrolysis, releasing active metabolites that contribute to its pharmacological effects.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The fluorine atom in the structure may enhance lipophilicity, facilitating better membrane permeability and bioavailability in tumor cells.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against cholinesterases, which are critical in neurotransmission. In vitro studies have reported IC50 values indicating effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a role in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
-
In Vitro Studies on Enzyme Inhibition :
- A study demonstrated that this compound exhibited IC50 values of approximately 44.41 µM against BChE, indicating significant inhibition potential compared to other compounds in the series .
- The selectivity index for BChE inhibition over AChE was calculated at 1.71, highlighting its potential therapeutic application in enhancing cholinergic transmission without significant side effects associated with AChE inhibition .
-
Anticancer Activity Evaluation :
- In a series of experiments assessing cytotoxicity against various cancer cell lines, this compound demonstrated selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing chemotherapeutic agents with reduced side effects.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl (2E)-3-(4-chlorophenyl)prop-2-enoate | C₁₀H₉ClO₂ | Contains a chlorophenyl group |
| Methyl (2E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoate | C₁₂H₁₃BrO₂ | Features bromine and methoxy substituents |
| Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate | C₁₀H₉F₂O₂ | Contains two fluorine atoms on the phenyl ring |
This table illustrates the structural diversity among compounds related to this compound and their potential implications in biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl (2E)-3-(2-fluorophenyl)prop-2-enoate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 2-fluorobenzaldehyde and methyl propiolate, using catalysts like piperidine or ammonium acetate. Reaction conditions such as solvent polarity (e.g., ethanol or toluene), temperature (80–100°C), and reaction time (12–24 hours) significantly influence stereoselectivity and yield. Post-synthesis purification often involves column chromatography or recrystallization. Single crystals for structural analysis can be grown via slow evaporation in solvents like methanol or dichloromethane .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Confirms the presence of ester carbonyl (~1700 cm⁻¹) and C=C stretching (~1630 cm⁻¹).
- NMR : NMR identifies the E-configuration through coupling constants (), while NMR resolves fluorophenyl and ester carbonyl signals.
- XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond angles and dihedral angles between aromatic and ester groups .
Q. How is crystallographic data for this compound processed, and which software tools are recommended?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are widely used for solving crystal structures. Data processing involves indexing (APEX3), integration (SAINT), and absorption correction (SADABS). ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks. For challenging cases (e.g., twinning), OLEX2 or PLATON can validate symmetry and packing .
Advanced Research Questions
Q. How do computational methods like DFT enhance the understanding of this compound’s electronic and reactive properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and Mulliken charges. These predict reactivity sites (e.g., electrophilic fluorophenyl ring) and nonlinear optical (NLO) properties. Comparative analysis with experimental UV-Vis spectra validates electronic transitions .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
- Methodological Answer : Graph-set analysis (via Mercury CSD) reveals C–H···O and C–H···F hydrogen bonds, forming R₂²(8) motifs. π-Stacking between fluorophenyl rings (3.5–4.0 Å) and van der Waals interactions further stabilize the lattice. Hirshfeld surface analysis quantifies contact contributions (e.g., H···H = 55%, H···F = 15%) .
Q. How is molecular docking employed to predict the biological activity of this compound?
- Methodological Answer : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., cyclooxygenase-2 or bacterial enzymes). The fluorophenyl group’s electrostatic profile enhances binding affinity to hydrophobic pockets. MD simulations (AMBER/NAMD) assess stability, with RMSD/RMSF plots validating pose retention over 100 ns .
Q. Are there enzymatic pathways known to metabolize structurally similar α,β-unsaturated esters?
- Methodological Answer : Meta-cleavage pathways in Escherichia coli utilize flavoprotein oxidoreductases (e.g., MhpA) to hydroxylate 3-phenylpropanoates. For (2E)-configured esters, NADH-dependent enzymes may catalyze 2,3-dioxygenation, forming dihydroxylated intermediates. LC-MS/MS tracks metabolites, while isotopic labeling (e.g., ) confirms enzymatic mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
